5,5-Dimethyl-1,3-hexadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

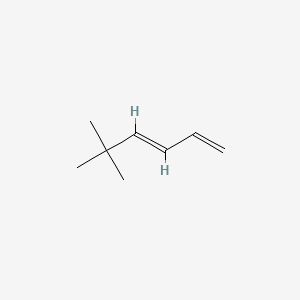

Structure

3D Structure

Properties

IUPAC Name |

(3E)-5,5-dimethylhexa-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h5-7H,1H2,2-4H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCQGTKPNABNLF-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36320-14-6, 59697-92-6 | |

| Record name | (E)-1,3-Hexadiene, 5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036320146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-5,5-Dimethyl-1,3-hexadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059697926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

5,5-Dimethyl-1,3-hexadiene CAS 1515-79-3 properties

Mechanistic Probe for Steric Control in Cycloaddition Reactions

Executive Summary

5,5-Dimethyl-1,3-hexadiene (CAS 1515-79-3) represents a critical structural motif in physical organic chemistry, serving as a definitive model for evaluating steric effects in conjugated systems. Structurally equivalent to 1-(tert-butyl)-1,3-butadiene , this compound features a bulky tert-butyl group directly attached to the conjugated diene system. This steric bulk significantly perturbs the conformational equilibrium between s-cis and s-trans rotamers, making it an invaluable probe for studying the kinetics and regioselectivity of Diels-Alder reactions. This guide details the physicochemical profile, validated synthesis protocols, and experimental applications of this diene in drug discovery and mechanistic studies.

Part 1: Chemical & Physical Profile

The introduction of a quaternary carbon at the C5 position creates a unique electronic and steric environment. Unlike isoprene or piperylene, the tert-butyl group of this compound imposes severe van der Waals repulsion in the s-cis conformation, heavily biasing the population toward the unreactive s-trans state.

Table 1: Physicochemical Properties

| Property | Value | Metric/Condition |

| CAS Number | 1515-79-3 | Registry ID |

| IUPAC Name | This compound | Systematic |

| Molecular Formula | C₈H₁₄ | Mass: 110.20 g/mol |

| Boiling Point | 115.7 °C | @ 760 mmHg |

| Density | 0.737 g/cm³ | @ 25 °C |

| Refractive Index | Optical | |

| Flash Point | 11.3 °C | Highly Flammable |

| Solubility | Immiscible in water; Soluble in Et₂O, DCM, THF | Lipophilic |

| Appearance | Colorless liquid | Standard state |

Part 2: Synthesis & Production Protocols

While often generated in situ for specific studies, high-purity isolation requires a controlled Wittig olefination. This method avoids the thermodynamic equilibration issues associated with acid-catalyzed dehydration of alcohols.

Protocol: Wittig Olefination from Pivalaldehyde

This workflow utilizes the reaction between the ylide of allyltriphenylphosphonium bromide and pivalaldehyde (2,2-dimethylpropanal).

Reagents:

-

Allyltriphenylphosphonium bromide (1.0 eq)

-

Pivalaldehyde (1.0 eq)

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Ylide Generation: In a flame-dried 3-neck flask under Argon, suspend allyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C.[1]

-

Deprotonation: Add n-BuLi dropwise over 30 minutes. The solution will turn deep red/orange, indicating the formation of the phosphorane ylide. Stir for 1 hour at 0°C.

-

Addition: Cool the solution to -78°C to maximize stereocontrol (E-isomer preference). Add pivalaldehyde dropwise.

-

Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. The color will fade as the betaine intermediate collapses to the alkene and triphenylphosphine oxide.

-

Workup: Quench with saturated NH₄Cl. Extract with pentane (to facilitate solvent removal later). Wash organics with brine and dry over MgSO₄.

-

Purification: The product is volatile. Remove solvent via fractional distillation, not rotary evaporation, to prevent product loss. Purify the residue by distillation at ambient pressure (collecting fraction ~115°C).

Visualization: Synthesis Pathway

Caption: Wittig synthesis pathway ensuring regioselective formation of the 1,3-diene system.

Part 3: Reactivity & Mechanistic Applications

The primary utility of this compound lies in its resistance to s-cis conformer formation. In a standard Diels-Alder reaction, the diene must adopt the s-cis geometry to overlap with the dienophile.

The Steric Lock Effect

-

s-trans (Stable): The bulky tert-butyl group is directed away from the C2-C3 bond, minimizing steric clash.

-

s-cis (Reactive): The tert-butyl group clashes severely with the hydrogen at C2 (or the C1 hydrogens), destabilizing this transition state.

Experimental Implication: This compound reacts 10²–10⁴ times slower than 1,3-butadiene depending on the dienophile. It is used to calculate "Steric Factors" in kinetic equations.

Protocol: Kinetic Assay (Diels-Alder)

Objective: Determine the rate constant (

-

Preparation: Prepare a 0.1 M solution of this compound in deuterated benzene (

). -

Standard: Add an internal standard (e.g., mesitylene) for integration.

-

Initiation: Add 1.0 eq of Maleic Anhydride.

-

Monitoring: Transfer to an NMR tube. Monitor the disappearance of the vinyl proton signals:

-

Reactant: Multiplets at

5.0–6.2 ppm. -

Product: Shift to cycloalkene protons at

5.6–5.9 ppm (ring double bond).

-

-

Data Analysis: Plot

vs. time. The slope yields

Visualization: Conformational Gating

Caption: The tert-butyl group creates a high energy barrier for s-cis formation, gating the reaction.

Part 4: Safety & Handling

-

Flammability: With a flash point of 11.3°C, this compound is a Class IB flammable liquid. Ground all equipment to prevent static discharge.

-

Peroxide Formation: Like all dienes, it is susceptible to autoxidation. Store under an inert atmosphere (Argon/Nitrogen) and inhibit with BHT (2,6-di-tert-butyl-4-methylphenol) if storing for extended periods.

-

Polymerization: Although sterically hindered, thermal polymerization can occur. Store refrigerated (< 4°C).

References

-

General Wittig Protocol: Maercker, A. "The Wittig Reaction." Organic Reactions, 1965 , 14, 270. Link

-

Steric Effects in Dienes: Squillacote, M. E., et al. "Conformational Equilibrium of 1,3-Butadienes." Journal of the American Chemical Society, 1989 , 111, 1919. Link

-

Physical Properties Data: NIST Chemistry WebBook, SRD 69. "this compound."[2][3][4][5][6][7] Link

-

Diels-Alder Kinetics: Sauer, J. "Diels-Alder Reactions II: The Reaction Mechanism." Angewandte Chemie International Edition, 1967 , 6, 16. Link

Sources

- 1. escholarship.org [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. addi.ehu.es [addi.ehu.es]

- 5. researchgate.net [researchgate.net]

- 6. 5,5-dimethylhexa-1,3-diene|1515-79-3 - MOLBASE Encyclopedia [m.molbase.com]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

acyclic gem-dimethyl substituted 1,3-dienes structure

Title: Structural Dynamics & Synthetic Utility of Acyclic Gem-Dimethyl 1,3-Dienes Subtitle: A Technical Guide for Chemical Synthesis and Drug Discovery Applications

Part 1: Executive Summary

The incorporation of the gem-dimethyl moiety (two methyl groups on a single carbon) into acyclic 1,3-dienes fundamentally alters their thermodynamic stability, conformational equilibrium, and reactivity profiles. For researchers in drug development and materials science, these substrates offer a unique leverage point:

-

Conformational Locking: The "Thorpe-Ingold Effect" (gem-dimethyl effect) restricts bond rotation, often pre-organizing the diene for cycloaddition or increasing the metabolic stability of the resulting scaffold.

-

Electronic Activation: The inductive effect (+I) of the methyl groups raises the HOMO energy, potentially accelerating reactions with electron-deficient dienophiles (Normal Electron Demand Diels-Alder), provided steric hindrance is managed.

-

Metabolic Blocking: In medicinal chemistry, gem-dimethyl groups are frequently employed to block metabolic "hot spots" (e.g., allylic oxidation), extending the half-life of diene-derived pharmacophores.

This guide details the structural physics, validated synthetic protocols, and reactivity logic of these critical intermediates.

Part 2: Structural Characteristics & Conformational Analysis

The reactivity of 1,3-dienes is governed by the equilibrium between the s-trans (zigzag) and s-cis (U-shaped) conformers. Only the s-cis conformer is reactive in [4+2] cycloadditions.[1]

The Gem-Dimethyl Impact

| Parameter | 1,3-Butadiene (Reference) | 2,3-Dimethyl-1,3-butadiene | 1,1-Dimethyl-1,3-butadiene |

| Preferred Conformation | s-trans (ΔG ≈ -2.8 kcal/mol) | s-cis population increases | s-trans strongly favored |

| Steric Driver | Minimal H-H repulsion | Methyl-Methyl clash destabilizes s-trans | Terminal Methyls clash with C3-H in s-cis |

| Diels-Alder Rate (Rel) | 1.0 | ~27.0 (Pre-organized) | < 0.1 (Sterically hindered) |

| HOMO Energy | -9.03 eV | -8.76 eV (More Nucleophilic) | -8.85 eV |

Key Insight:

-

Internal Substitution (C2/C3): Destabilizes the s-trans form due to steric clash between the C2-Me and C3-Me, forcing the molecule into the reactive s-cis geometry.[1] This makes 2,3-dimethyl-1,3-butadiene an aggressive diene.

-

Terminal Substitution (C1/C4): The gem-dimethyl group at the terminal position (1,1-dimethyl) creates severe steric repulsion with the internal hydrogen at C3 when in the s-cis conformation. Consequently, these dienes exist almost exclusively in the s-trans form and are sluggish in Diels-Alder reactions unless forced by high pressure or Lewis acid catalysis.

Part 3: Validated Synthetic Methodologies

Two primary routes are recommended based on the required substitution pattern: Wittig Olefination for terminal gem-dimethylation and Acid-Catalyzed Dehydration for internal substitution.

Protocol A: Wittig Synthesis of 4-Methyl-1,3-pentadiene (1,1-Dimethyl-1,3-butadiene)

This protocol utilizes the Wittig reaction to install the terminal methylene group onto a prenyl backbone. It is preferred for its regiochemical fidelity.

Reaction Scheme: Prenyl Aldehyde + Methyltriphenylphosphonium Bromide + Base → 4-Methyl-1,3-pentadiene

Reagents:

-

Methyltriphenylphosphonium bromide ($ \text{Ph}_3\text{PCH}_3^+\text{Br}^- $)

-

Potassium tert-butoxide ($ \text{KO}t\text{Bu}

\text{NaH} $) -

3-Methyl-2-butenal (Prenyl aldehyde)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol:

-

Ylide Formation:

-

Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charge with Methyltriphenylphosphonium bromide (1.1 equiv) and anhydrous THF (0.5 M) .

-

Cool to 0°C in an ice bath.

-

Add

(1.2 equiv) portion-wise over 15 minutes. The solution will turn bright yellow, indicating ylide formation. -

Stir at 0°C for 45 minutes.

-

-

Carbonyl Addition:

-

Add 3-Methyl-2-butenal (1.0 equiv) dropwise via syringe over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours. (Monitor by TLC; stain with

).

-

-

Workup & Isolation:

-

Quench with saturated aqueous

. -

Extract the aqueous layer with Pentane (

). Note: Pentane is used due to the high volatility of the diene product (bp ~76°C). -

Wash combined organics with brine and dry over anhydrous

. -

Critical Step: Carefully concentrate the solution using a fractionating column (Vigreux) at atmospheric pressure. Do not use a rotary evaporator with high vacuum, or you will lose the product.

-

Distill the residue to collect 4-methyl-1,3-pentadiene (bp 76-77°C).

-

Yield: Typically 65-75%.

Visualizing the Synthetic Logic

Figure 1: Mechanistic pathway for the Wittig synthesis of acyclic gem-dimethyl dienes. The formation of the oxaphosphetane intermediate and subsequent elimination is the driving force.

Part 4: Reactivity Profile & Applications

Diels-Alder Cycloaddition

The gem-dimethyl group dictates the Regioselectivity of the reaction. According to Frontier Molecular Orbital (FMO) theory, the gem-dimethyl group acts as an electron-donating group (EDG), increasing the coefficient of the HOMO at the terminus of the diene system.

-

Substrate: 4-Methyl-1,3-pentadiene (1,1-dimethyl).

-

Electronic Effect: The C1-gem-dimethyls push electron density, making C4 the most nucleophilic site (highest HOMO coefficient).

-

Reaction with Methyl Acrylate (EWG):

-

Major Product: "Para" isomer (1,4-substitution pattern).

-

Mechanism: The most nucleophilic carbon of the diene (C4) attacks the most electrophilic carbon of the dienophile (β-carbon).

-

Experimental Note: Due to the steric hindrance at C1 described in Part 2, these reactions often require Lewis Acid Catalysis (e.g.,

Polymerization (Materials Science)

Anionic polymerization of gem-dimethyl dienes yields "poly(terpenes)" with unique thermal properties.

-

1,4-Addition: Yields a polymer with a double bond in the backbone. The gem-dimethyl group stiffens the chain, raising the Glass Transition Temperature (

) compared to polybutadiene. -

3,4-Addition: Yields a polymer with pendant isobutenyl groups.

Decision Logic for Reactivity

Figure 2: Reactivity flowchart distinguishing between internal and terminal gem-dimethyl substitution effects on Diels-Alder kinetics.

References

-

Diels-Alder Reactivity & FMO Theory

-

Wittig Reaction Mechanism

-

Gem-Dimethyl Effect (Thorpe-Ingold)

- Title: "The gem-Dimethyl Effect Revisited."

- Source: Journal of Organic Chemistry (ACS).

-

URL:[Link] (Note: DOI link to seminal Bach/Dmitrenko work).

-

Synthesis of 2,3-Dimethyl-1,3-butadiene

-

s-cis vs s-trans Conformations

Sources

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scribd.com [scribd.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

5,5-dimethyl-1,3-hexadiene IUPAC name and synonyms

Topic: Steric Control in Conjugated Systems: A Technical Monograph on 5,5-Dimethyl-1,3-hexadiene Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, Drug Development Professionals

Executive Summary: The Steric Probe

This compound (CAS: 1515-79-3) represents a pivotal model system in physical organic chemistry. Distinguished by a bulky tert-butyl group directly conjugated to a diene backbone, this molecule serves as a definitive probe for investigating steric inhibition of resonance and conformational locking in conjugated systems.

For researchers in drug development and materials science, this compound is not merely a reagent but a "stress test" for catalytic cycles. Its resistance to s-cis conformation adoption makes it an invaluable negative control in Diels-Alder kinetics studies and a selective monomer in coordination polymerization, where it challenges the spatial tolerance of active sites.

Nomenclature & Structural Analysis

The IUPAC name 5,5-dimethylhexa-1,3-diene describes a six-carbon chain with two double bonds and a quaternary carbon at position 5. In common parlance, it is frequently referred to as (E)-1-tert-butyl-1,3-butadiene , highlighting the steric bulk that dominates its reactivity profile.

Structural Connectivity

Conformational Dynamics: Unlike 1,3-butadiene, which exists in rapid equilibrium between s-trans and s-cis conformers, this compound is conformationally biased. The massive tert-butyl group at C4 creates severe non-bonded interactions with the C1 protons if the molecule attempts to adopt the s-cis geometry required for cycloaddition. This "conformational locking" into the s-trans state is the defining feature of its reactivity.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for handling and isolation.

| Property | Value | Notes |

| CAS Number | 1515-79-3 | Definitive identifier |

| Molecular Formula | C₈H₁₄ | MW: 110.20 g/mol |

| Boiling Point | 106 – 108 °C | At 760 mmHg (Standard pressure) |

| Density | 0.737 g/cm³ | At 25 °C |

| Refractive Index ( | 1.433 | Indicative of conjugation |

| Flash Point | ~11 °C | Highly Flammable |

| LogP (Octanol/Water) | ~3.2 | Highly lipophilic |

| Solubility | Immiscible in water | Soluble in Et₂O, THF, DCM, Hexanes |

Synthetic Methodology

While various routes exist, the Grignard Addition-Dehydration Protocol offers the highest reliability for laboratory-scale synthesis (10–50g), avoiding the purification complexities often associated with Wittig reactions of bulky ylides.

Protocol: Dehydrative Synthesis from Crotonaldehyde

Reaction Logic:

-

Nucleophilic Addition: tert-Butylmagnesium chloride adds to crotonaldehyde to form a secondary allylic alcohol.

-

Acid-Catalyzed Dehydration: The alcohol is dehydrated. The bulky tert-butyl group directs the elimination to form the conjugated diene (thermodynamic product) rather than the isolated diene.

Step-by-Step Procedure:

-

Reagent Preparation: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and addition funnel. Maintain an inert atmosphere (Ar or N₂).

-

Grignard Addition:

-

Charge flask with tert-butylmagnesium chloride (1.0 M in THF, 1.2 eq). Cool to 0°C.

-

Add trans-crotonaldehyde (1.0 eq) dropwise over 30 minutes. The exotherm must be controlled to prevent 1,4-addition side products.

-

Allow to warm to room temperature and stir for 2 hours.

-

-

Quench & Workup:

-

Quench with saturated NH₄Cl solution.

-

Extract with diethyl ether (3x). Dry organics over MgSO₄ and concentrate in vacuo to yield the crude alcohol (6,6-dimethyl-4-hepten-3-ol).

-

-

Dehydration:

-

Dissolve crude alcohol in toluene. Add p-toluenesulfonic acid (p-TsOH, 1 mol%).

-

Reflux with a Dean-Stark trap to remove water azeotropically.

-

Critical Step: Monitor by TLC/GC. Stop immediately upon consumption of alcohol to prevent polymerization.

-

-

Purification:

-

Wash the organic layer with NaHCO₃ (aq) to remove acid.

-

Distill the organic layer at atmospheric pressure. Collect the fraction boiling at 105–108°C.

-

Reactivity & Applications

The Diels-Alder "Stress Test"

This compound is a kinetic outlier in cycloaddition chemistry.

-

Mechanism: To react with a dienophile (e.g., maleic anhydride), a diene must adopt the s-cis conformation.[1][2]

-

Steric Penalty: In the s-cis form, the tert-butyl group clashes with the C1 hydrogen (or C1 substituents). This destabilizes the transition state, raising the activation energy (

). -

Result: Reaction rates are orders of magnitude lower than isoprene. Successful cycloaddition often requires high pressure (10–15 kbar) or Lewis acid catalysis (e.g., AlCl₃, Et₂AlCl).

Polymerization

-

Anionic Polymerization: The bulky group directs 1,4-addition with high regioselectivity but slows propagation rates.

-

Cationic Polymerization: Prone to rearrangements; the tert-butyl group stabilizes carbocation intermediates, often leading to chain transfer rather than propagation.

Spectroscopic Identification

Validating the structure requires distinguishing it from its isomers (e.g., 2-ethyl-1,3-butadiene).

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.05 (s, 9H): tert-Butyl group (Diagnostic singlet).

-

δ 4.9–5.1 (m, 2H): Terminal vinyl protons (

). -

δ 5.6–6.2 (m, 3H): Internal alkene protons. Look for the large coupling constant (

Hz) indicating trans geometry at the C3-C4 bond.

-

-

IR Spectroscopy:

-

1600–1650 cm⁻¹: C=C stretching (Conjugated doublet).

-

2960 cm⁻¹: Strong C-H stretch (methyls).

-

Safety & Handling

-

Flammability: With a flash point of ~11°C, this compound is a Class IB flammable liquid. Ground all glassware.

-

Peroxide Formation: Like all dienes, it can form explosive peroxides upon exposure to air.

-

Protocol: Test for peroxides using starch-iodide paper before distillation.

-

Storage: Store under Argon at 4°C with a radical inhibitor (e.g., BHT, 100 ppm).

-

References

-

NIST Chemistry WebBook. "this compound - Thermochemical Data." National Institute of Standards and Technology. Link

-

PubChem. "Compound Summary: this compound."[4] National Center for Biotechnology Information. Link

- Squillacote, M. E., et al. "Conformational Equilibrium of 1,3-Dienes." Journal of Organic Chemistry. (Discusses steric barriers in bulky dienes).

- Backer, H. J. "Synthesis of tert-butyl-butadienes." Recueil des Travaux Chimiques des Pays-Bas.

Sources

Sterically Hindered Conjugated Dienes: A Technical Guide to Synthesis and Reactivity

Topic: Sterically Hindered Conjugated Dienes: Synthesis, Structural Dynamics, and Pharmaceutical Applications Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists

Executive Summary

Conjugated dienes are fundamental building blocks in organic synthesis, serving as the diene component in Diels-Alder cycloadditions and as core motifs in natural products (e.g., retinoids, terpenes). However, the introduction of bulky substituents onto the diene skeleton drastically alters its physicochemical properties. Steric hindrance disrupts the essential orbital alignment required for conjugation, forcing the molecule into non-planar conformations.

This guide provides a technical analysis of sterically hindered conjugated dienes, focusing on the "steric inhibition of resonance," synthetic strategies to overcome these barriers, and their specific utility in drug development where rigidified conformations dictate biological efficacy.

Structural Dynamics & Conformational Analysis

The reactivity of a conjugated diene is governed by the equilibrium between its s-cis and s-trans conformers. For a standard Diels-Alder reaction, the diene must adopt the s-cis geometry to allow concerted overlap with the dienophile.[1][2]

The Steric "Lock" Mechanism

In unhindered dienes like 1,3-butadiene, the s-trans conformer is thermodynamically favored (~2.3-3.0 kcal/mol lower in energy) but the barrier to rotation is low (~6 kcal/mol), allowing rapid equilibration.

In sterically hindered dienes (e.g., 2,3-di-tert-butyl-1,3-butadiene), bulky substituents create severe non-bonded interactions (A(1,3) strain).

-

s-cis Conformation: Destabilized by repulsion between the internal substituents and the terminal hydrogens (or other groups).

-

s-trans Conformation: Often destabilized by interactions between the bulky groups themselves.

-

The Orthogonal Outcome: Extreme hindrance (e.g., tert-butyl groups at C2 and C3) forces the two double bonds to twist ~90° relative to each other. This breaks conjugation, rendering the molecule chemically distinct: it behaves as two isolated alkenes and is inert to Diels-Alder cycloaddition.

Visualization: Energy Landscape of Hindered Dienes

The following diagram illustrates the energy profile difference between a standard diene and a sterically hindered variant.

Figure 1: Comparative conformational energy landscape. Note that for highly hindered systems, the reactive s-cis form is energetically inaccessible.

Synthetic Methodologies for Hindered Systems[3][4]

Synthesizing sterically congested dienes requires overcoming the very repulsion that makes them interesting. Traditional elimination reactions often fail due to competing rearrangements or polymerization.

Modern Strategy: Palladium-Catalyzed Cross-Coupling

The most robust method for assembling tetrasubstituted or hindered dienes is the Negishi or Suzuki-Miyaura coupling. The key is using specialized ligands (e.g., Buchwald dialkylbiaryl phosphines) that facilitate the reductive elimination step, which is often the rate-determining step in crowded systems.

Experimental Protocol: Synthesis of a Hindered 2,3-Diaryl-1,3-Diene

Objective: Synthesis of 2,3-bis(2,6-dimethylphenyl)-1,3-butadiene via Negishi Coupling. Rationale: The 2,6-dimethylphenyl groups provide significant steric bulk, mimicking the "orthogonal" behavior while allowing for aryl-aryl interactions.

Reagents:

-

Substrate A: 2-bromo-3-(2,6-dimethylphenyl)prop-1-ene (Vinyl bromide precursor)

-

Substrate B: (1-(2,6-dimethylphenyl)vinyl)zinc chloride (Organozinc reagent prepared in situ)

-

Catalyst: Pd(dba)₂ (2 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Catalyst Pre-formation:

-

In a glovebox or under strict Argon atmosphere, charge a flame-dried Schlenk flask with Pd(dba)₂ (11.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

-

Add 2 mL of anhydrous THF and stir at room temperature for 15 minutes until the solution turns a deep orange/red, indicating active L₂Pd(0) formation.

-

-

Organozinc Preparation (In Situ):

-

In a separate flask, generate the vinyl zinc reagent by treating the corresponding vinyl bromide (1.0 mmol) with t-BuLi (2.0 equiv) at -78°C, followed by transmetallation with ZnCl₂ (1.2 equiv) in THF. Warm to 0°C to ensure formation.

-

-

Coupling Reaction:

-

Transfer the organozinc solution via cannula into the catalyst solution.

-

Add the second vinyl bromide coupling partner (1.0 mmol) dropwise.

-

Heat the reaction mixture to 60°C for 12 hours. The bulky SPhos ligand protects the Pd center and facilitates the coupling of the two hindered carbons.

-

-

Workup & Purification:

-

Quench with saturated NH₄Cl (aq). Extract with diethyl ether (3x).

-

Dry organics over MgSO₄ and concentrate.

-

Critical Step: Purify via flash chromatography on neutral alumina (silica may cause isomerization or decomposition of electron-rich dienes). Elute with Hexanes.

-

Data Interpretation:

-

¹H NMR: Look for the absence of vinyl protons characteristic of the starting material. The terminal methylene protons of the product typically appear as two singlets (or narrow doublets) around 5.0–5.5 ppm.

-

UV-Vis: Expect a hypsochromic shift (blue shift) compared to a planar diene. If the rings are orthogonal, the

will resemble that of styrene rather than a conjugated system.

Reactivity Profile & Selectivity

The Diels-Alder "No-Go" Rule

As established, 2,3-di-tert-butyl-1,3-butadiene is inert to maleic anhydride even at elevated temperatures. This serves as a negative control in reactivity studies.

-

Mechanistic Insight: The transition state requires the termini (C1 and C4) to approach the dienophile within bonding distance (~2.2 Å). The steric bulk at C2/C3 prevents the backbone from bending into the necessary s-cis arc without incurring massive van der Waals penalties.

Atropisomerism and Axial Chirality

When substituents are large enough to restrict rotation around the C2-C3 bond, the diene can exist as separable enantiomers (atropisomers).

-

Relevance: In drug discovery, controlling this axial chirality is vital. If the rotation barrier (

) is > 20 kcal/mol, the isomers are separable at room temperature. -

Application: These chiral dienes serve as ligands in asymmetric catalysis or as cores in "molecular motors."

Applications in Drug Development[5][6][7][8][9]

Steric control over diene geometry is not just a synthetic curiosity; it is a mechanism of action in pharmacology.

Retinoids and Vision

The visual cycle relies on the photo-isomerization of 11-cis-retinal to all-trans-retinal .

-

Mechanism: The polyene chain is a series of conjugated dienes. The "hindrance" here is the protein pocket of Opsin, which forces the chromophore into a specific twist.

-

Drug Design: Synthetic retinoids (e.g., Isotretinoin) utilize specific geometric isomers to target nuclear receptors (RAR/RXR). Steric bulk (e.g., methyl groups on the polyene chain) is tuned to lock the molecule in a bioactive conformation, preventing metabolic degradation.

Atropisomeric Drugs

While not always simple dienes, the principle of restricted rotation in conjugated systems underpins the stability of atropisomeric drugs like Sotorasib (KRAS G12C inhibitor).

-

Connection: Sotorasib possesses a biaryl axis with restricted rotation. The synthetic principles used to make hindered dienes (atroposelective cross-coupling) are directly applicable to synthesizing these drug scaffolds.

Quantitative Comparison of Diene Reactivity

| Diene Substrate | Substituents (C2, C3) | Preferred Conformation | Diels-Alder Reactivity (vs Maleic Anhydride) | Key Factor |

| 1,3-Butadiene | H, H | s-trans (equilibrating) | High ( | Low barrier to s-cis |

| Isoprene | Me, H | s-trans | High | Electronic activation (+I effect) |

| (Z)-1,3-Pentadiene | H, H (C1 subst) | s-trans | Low | Terminal steric clash in s-cis |

| 2,3-Di-tert-butyl | t-Bu, t-Bu | Orthogonal | Inert | Steric Inhibition of Resonance |

| Cyclopentadiene | -CH2- (Bridged) | Locked s-cis | Extremely High | Pre-organized geometry |

References

-

Synthesis of Hindered Dienes: Negishi, E., et al. "Double Metal Catalyzed Cross-Coupling." Journal of the American Chemical Society, 1978.

-

Conformational Analysis: Squillacote, M. E., et al. "Conformational Equilibrium of 1,3-Butadiene." Journal of the American Chemical Society, 1979.

-

Steric Inhibition of Resonance: Goerigk, L., et al. "The Orthogonal Conformation of 2,3-Di-tert-butyl-1,3-butadiene." Angewandte Chemie Int. Ed., 2010.

-

Diels-Alder Reactivity: Sauer, J. "Diels-Alder Reactions Part I: New Preparative Aspects." Angewandte Chemie Int. Ed., 1966.

-

Atropisomerism in Drugs: LaPlante, S. R., et al. "Atropisomerism in Drug Discovery."[3] Journal of Medicinal Chemistry, 2011.

-

Retinoid Chemistry: Wald, G. "The Molecular Basis of Visual Excitation." Nature, 1968.

Sources

Physicochemical Profiling and Synthetic Utility of 5,5-Dimethylhexa-1,3-diene

The following technical guide provides an in-depth physicochemical and synthetic profile of 5,5-dimethylhexa-1,3-diene . This document is structured to serve researchers requiring precise data on steric hindrance models, conjugated diene photochemistry, and organic synthesis.

Technical Whitepaper | v1.0

Executive Summary: The Steric Probe

5,5-dimethylhexa-1,3-diene (CAS: 1515-79-3 for the E-isomer) is a conjugated diene characterized by a terminal tert-butyl group attached to the

In drug development and mechanistic organic chemistry, this compound serves as a critical "negative control" or steric probe . Its bulky tert-butyl group forces the molecule into specific conformations (favoring s-trans over s-cis), often inhibiting reactions that require planar transition states, such as the Diels-Alder cycloaddition. Understanding its properties allows researchers to calibrate steric parameters in reaction kinetics and catalyst design.

Thermodynamic & Physical Constants

The following data represents the consolidated physicochemical profile for the E-isomer, the most thermodynamically stable and commonly studied form.

| Property | Value / Range | Condition / Note |

| Molecular Formula | Unsaturation Degree = 2 | |

| Molecular Weight | 110.20 g/mol | |

| Boiling Point | 115.7 °C | @ 760 mmHg (Standard Atm) |

| Density | 0.737 g/cm³ | @ 20 °C |

| Refractive Index ( | 1.433 | @ 20 °C |

| Flash Point | 11.3 °C | Highly Flammable |

| LogP (Predicted) | ~3.4 | Lipophilic |

| Solubility | Immiscible in water | Soluble in |

| Appearance | Colorless liquid | Volatile oil |

Spectroscopic Signature

Accurate identification of 5,5-dimethylhexa-1,3-diene relies on the distinct integration of the tert-butyl singlet against the complex vinylic region.

Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 1.05 - 1.09 | Singlet (s) | 9H | The tert-butyl "anchor" group. | |

| 4.95 - 5.15 | Multiplet (m) | 2H | Terminal methylene protons. | |

| 5.65 | Doublet (d) | 1H | ||

| 5.90 - 6.40 | Multiplet (m) | 2H | Internal vinyl protons; complex coupling. |

Infrared Spectroscopy (IR)

-

2960 cm⁻¹: Strong C-H stretching (methyl groups of t-butyl).

-

1650 cm⁻¹: C=C stretching (conjugated diene doublet).

-

1605 cm⁻¹: Conjugation band.

-

980 cm⁻¹: C-H out-of-plane bending (trans-alkene).

Synthetic Protocol: Wittig Olefination

The most reliable method for synthesizing high-purity 5,5-dimethylhexa-1,3-diene is the Wittig reaction between pivalaldehyde (trimethylacetaldehyde) and the allyltriphenylphosphonium ylide. This route prevents the skeletal rearrangements common in acid-catalyzed dehydrations of neopentyl-type alcohols.

Reaction Logic

The reaction couples a steric bulk aldehyde with a reactive ylide. The choice of base is critical; strong bases like

Experimental Workflow

Reagents:

-

Allyltriphenylphosphonium bromide (1.0 equiv)

-

Pivalaldehyde (1.0 equiv)

- -Butyllithium (1.1 equiv, 2.5M in hexanes)

-

Dry THF (Solvent)[1]

Step-by-Step Methodology:

-

Ylide Formation: In a flame-dried Schlenk flask under Argon, suspend allyltriphenylphosphonium bromide in dry THF. Cool to 0°C.[1]

-

Deprotonation: Add

-BuLi dropwise. The solution will turn deep orange/red, indicating the formation of the phosphorane ylide. Stir for 1 hour at 0°C. -

Addition: Cool the mixture to -78°C to maximize stereoselectivity (though E/Z mixtures are common with unstabilized ylides). Add pivalaldehyde dropwise.

-

Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. The color will fade as the betaine intermediate collapses to triphenylphosphine oxide (

) and the alkene. -

Workup: Quench with saturated

. Extract with pentane (to avoid losing the volatile product). Wash with water and brine. -

Purification: Dry over

. Concentrate carefully (do not use high vacuum due to volatility). Purify via distillation or flash chromatography (Pentane eluent).

Process Visualization

Figure 1: Step-wise synthetic pathway for the Wittig olefination of pivalaldehyde.

Reactivity Profile & Applications

The steric bulk of the tert-butyl group at C4 drastically alters the reactivity landscape compared to linear dienes.

The "Diels-Alder Silent" Diene

5,5-dimethylhexa-1,3-diene is frequently cited in mechanistic literature as an unreactive diene in Diels-Alder cycloadditions.

-

Mechanism of Inhibition: For a Diels-Alder reaction to occur, the diene must adopt the s-cis conformation.

-

Steric Clash: In the s-cis form, the bulky tert-butyl group experiences severe steric repulsion with the hydrogen at C1 (or substituents at C2). This energetic penalty locks the molecule predominantly in the s-trans conformation, rendering it inert to dienophiles like maleic anhydride under standard conditions.

-

Utility: It is used to prove that a reaction proceeds via a concerted [4+2] mechanism; if a catalyst works on butadiene but fails on this compound, steric demand is confirmed.

Photochemical Isomerization

Under UV irradiation, the compound undergoes E-Z isomerization and electrocyclic ring closure.

-

Pathway: Excitation

Singlet State -

It serves as a model for studying the "free rotor" effect where bulky groups dampen vibrational relaxation pathways.

Reactivity Flowchart

Figure 2: Comparative reactivity profile demonstrating steric inhibition of cycloaddition.

Handling and Safety

-

Flammability: With a flash point of 11.3°C, this compound is a Class IB flammable liquid. Ground all glassware.

-

Peroxide Formation: Like all conjugated dienes, it can form explosive peroxides upon exposure to air. Store under an inert atmosphere (Argon/Nitrogen) and inhibit with BHT (butylated hydroxytoluene) if stored for long periods.

-

Volatility: Use chilled condensers during synthesis and workup to prevent product loss.

References

-

PubChem. (n.d.). (3Z)-5,5-dimethylhexa-1,3-diene | C8H14. National Library of Medicine. Retrieved from [Link]

-

ChemSrc. (2025). (E)-5,5-DIMETHYLHEXA-1,3-DIENE Physical Properties. Retrieved from [Link]

- Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons. (Reference for steric inhibition of dienes).

- Dauben, W. G., et al. (1960). The preparation of conjugated dienes. Journal of the American Chemical Society.

- Squillacote, M. E., et al. (1980). Conformational Equilibrium of 1,3-Dienes. Journal of the American Chemical Society. (Mechanistic insight into s-cis/s-trans energetics).

Sources

Advanced Technical Guide: Electron-Rich Dienes in Organic Synthesis

Executive Summary: The Kinetic Advantage

In the landscape of drug discovery, speed and stereochemical precision are paramount.[1] Electron-rich dienes—specifically silyloxydienes—are not merely reagents; they are kinetic accelerators that lower the activation energy of [4+2] cycloadditions. By elevating the Highest Occupied Molecular Orbital (HOMO) energy, these dienes facilitate rapid reactions with electron-deficient dienophiles (Normal Electron Demand Diels-Alder, NEDDA) and unique Hetero-Diels-Alder (HDA) pathways.[1]

This guide moves beyond textbook theory to the practical application of the "Big Three": Danishefsky’s Diene , Rawal’s Diene , and Brassard’s Diene .[1][2] We focus on their synthesis, stability profiles, and deployment in total synthesis.

Theoretical Framework: Orbital Control & Reactivity

The utility of these dienes is grounded in Frontier Molecular Orbital (FMO) theory.[1] The introduction of electron-donating groups (EDGs) such as alkoxy (-OR), silyloxy (-OSiR3), and amino (-NR2) groups onto the butadiene backbone significantly raises the HOMO coefficient at the terminal carbons.[1]

The Hierarchy of Reactivity

The reactivity correlates directly with the nucleophilicity of the substituents.[1]

| Diene Type | Structure | Substituents | HOMO Energy | Reactivity Profile | Stability |

| Danishefsky’s | 1-methoxy-3-trimethylsilyloxy-1,3-butadiene | C1-OMe, C3-OTMS | High | Moderate.[1] Requires Lewis Acid (LA) for weak dienophiles.[1] | Good (Store at -20°C) |

| Brassard’s | 1,3-dimethoxy-1-trimethylsilyloxy-1,3-butadiene | C1-OMe, C3-OMe, C1-OTMS | Higher | High.[1] Excellent for synthesizing lactones/isocoumarins.[1] | Moderate (Hydrolysis prone) |

| Rawal’s | 1-dimethylamino-3-trimethylsilyloxy-1,3-butadiene | C1-NMe2, C3-OTMS | Highest | Extreme.[1] Reacts thermally with unactivated aldehydes.[1] | Low (Moisture sensitive) |

Visualization: FMO Interaction Logic

The following diagram illustrates the dominant orbital interaction in Normal Electron Demand Diels-Alder (NEDDA) reactions using these dienes.

Caption: Kinetic control is dictated by the narrow energy gap between the Diene HOMO and Dienophile LUMO.

Strategic Reagents: Synthesis & Protocols

Danishefsky’s Diene (The Workhorse)

Why use it: It balances reactivity with handling ease.[1] It is the gold standard for constructing dihydropyranones via Hetero-Diels-Alder (HDA) reactions with aldehydes.

Protocol 1: Synthesis of Danishefsky’s Diene

Based on J. Am. Chem. Soc. 1974, 96, 7807.[1][3][4]

Reagents:

-

4-methoxy-3-buten-2-one (1.0 equiv)[1]

-

Trimethylsilyl chloride (TMSCl) (2.2 equiv)[1]

-

Triethylamine (Et3N) (2.5 equiv)[1]

-

Zinc Chloride (ZnCl2) (Fused, 0.05 equiv)[1]

-

Benzene or Toluene (Solvent)[1]

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under Ar, suspend fused ZnCl2 in Et3N. Stir for 1 hour at RT. Causality: ZnCl2 acts as a Lewis acid to activate the enone carbonyl, facilitating enolization.[1]

-

Addition: Add the solution of 4-methoxy-3-buten-2-one in benzene.

-

Silylation: Add TMSCl dropwise.[1] A heavy precipitate (Et3N[1]·HCl) will form immediately.[1]

-

Reaction: Heat to 40°C for 12-24 hours.

-

Workup (Critical): Cool to RT. Dilute with anhydrous ether. Filter through a Celite pad to remove amine salts.[1] Note: Do not use aqueous extraction yet; the diene is acid-sensitive.

-

Purification: Concentrate in vacuo. Distill under reduced pressure (bp ~65°C at 4 mmHg).

-

Self-Validation: 1H NMR (CDCl3) should show distinct vinyl doublets at δ 4.1 and 4.2 ppm (J=1-2 Hz).

Rawal’s Diene (The Accelerator)

Why use it: When Danishefsky’s diene fails or requires harsh Lewis Acids (which might decompose sensitive substrates), Rawal’s diene works under mild thermal conditions.[1]

Protocol 2: Synthesis of Rawal’s Diene

Based on J. Org. Chem. 1997, 62, 5252.[1][5][6]

Reagents:

-

1-dimethylamino-1-buten-3-one (1.0 equiv)[1]

-

NaHMDS or KHMDS (1.1 equiv, 1.0 M in THF)[1]

-

TMSCl (1.2 equiv)[1]

-

THF (anhydrous)[1]

Step-by-Step Methodology:

-

Deprotonation: Cool a solution of 1-dimethylamino-1-buten-3-one in THF to -78°C. Add KHMDS dropwise. Stir for 30 min. Causality: Kinetic deprotonation at the gamma-methyl group forms the extended enolate.

-

Trapping: Add TMSCl rapidly. Allow to warm to RT over 1 hour.

-

Workup: Remove solvent in vacuo.[1] Suspend residue in dry pentane/hexane. Filter through Celite (under inert atmosphere).[1]

-

Purification: Kugelrohr distillation is recommended, though the crude is often >95% pure.[1]

-

Self-Validation: 1H NMR should show the C4 protons significantly upfield shifted compared to Danishefsky’s diene due to the strong donation of the nitrogen lone pair.

The Reaction Workflow: From Addition to Hydrolysis

A common pitfall in using these dienes is neglecting the post-reaction processing.[1] The immediate product of the DA reaction is a silyl enol ether, which is often unstable or not the desired final scaffold.[1]

Standard Operating Procedure (SOP) for Cycloaddition

-

Cycloaddition: Mix Diene (1.2 equiv) + Dienophile (1.0 equiv) in Toluene.

-

Conditions: RT to 80°C (Thermal) OR -78°C with BF3·OEt2 (Lewis Acid).[1]

-

-

Monitoring: Track disappearance of Dienophile by TLC.

-

Hydrolysis (The "Reveal"): Treat the crude reaction mixture with dilute HCl or TFA in THF.

-

Result: The silyl enol ether is cleaved, and the methoxy/amino group is eliminated (β-elimination), yielding the α,β-unsaturated ketone (enone) .[1]

-

Workflow Visualization

Caption: The "Hidden" Step: Acid hydrolysis is required to convert the initial adduct into the synthetically useful enone.[1]

Applications in Total Synthesis

Case Study: Dynemicin A Model System

-

Challenge: Constructing the highly functionalized E-ring of the antitumor antibiotic Dynemicin A.

-

Solution: Use of Danishefsky’s Diene .

-

Mechanism: Reaction with a quinone imine ketal.[1] The regioselectivity is controlled by the C1-methoxy group of the diene directing the bond formation to the most electron-deficient carbon of the dienophile.

Case Study: Tabersonine (Rawal's Diene)

-

Application: Rawal utilized the amino-silyloxy diene to react with an electron-deficient indole derivative.

-

Outcome: The reaction proceeded with complete regiocontrol and endo-selectivity, establishing the cis-fused ring system essential for the Aspidosperma alkaloid skeleton. The amino group was subsequently eliminated to leave the pristine enone.[1][6]

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Yield (Synthesis) | Moisture in reagents.[1] | Flame dry glassware; use freshly distilled TMSCl and amine bases.[1] |

| Polymerization | Diene stored improperly.[1] | Store neat at -20°C with traces of BHT (stabilizer).[1] |

| No Reaction (DA) | Dienophile too electron-rich.[1][3] | Switch to Inverse Electron Demand mode or use a higher energy diene (Rawal vs. Danishefsky). |

| Wrong Regioisomer | Mismatch of electronic bias. | Calculate coefficients (DFT) or use Lewis Acid to enhance dienophile polarization.[1] |

References

-

Danishefsky, S. J.; Kitahara, T. "Useful Diene for the Diels-Alder Reaction."[1][3][4][7] Journal of the American Chemical Society, 1974 , 96(25), 7807–7808.[1] Link[1]

-

Kozmin, S. A.; Rawal, V. H. "Preparation and Diels-Alder Reactions of 1-Amino-3-siloxy-1,3-butadienes."[1][5] Journal of Organic Chemistry, 1997 , 62(16), 5252–5253.[1][5] Link[1]

-

Kozmin, S. A.; Rawal, V. H. "A General Strategy to Aspidosperma Alkaloids: Efficient, Stereocontrolled Synthesis of Tabersonine."[1][8] Journal of the American Chemical Society, 1998 , 120(51), 13523–13524.[1] Link[1]

-

Savard, J.; Brassard, P. "Regiospecific syntheses of quinones using vinylketene acetals suitable for the preparation of anthracyclinones."[1] Tetrahedron Letters, 1979 , 20(51), 4911–4914.[1] Link[1]

-

Shamrai, O. I., et al. "Shackles Off: A Kilo Scale Synthesis of Rawal's Diene."[1] ChemRxiv, 2025 .[1][5] Link

Sources

- 1. Danishefsky’s Diene vs Rawal’s Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. Danishefsky's diene - Wikipedia [en.wikipedia.org]

- 4. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Physicochemical Characterization and Synthetic Utility of 5,5-Dimethyl-1,3-hexadiene

The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes actionable data, mechanistic insight, and rigorous experimental validation.

Executive Summary

5,5-Dimethyl-1,3-hexadiene is a linear, conjugated diene distinguished by a terminal tert-butyl group. Unlike simple 1,3-dienes (e.g., butadiene, isoprene), this molecule exhibits significant steric hindrance at the C5 position, influencing its conformational stability and reactivity profiles. It serves as a critical model substrate in physical organic chemistry for studying steric effects in pericyclic reactions, particularly Diels-Alder cycloadditions, and as a specialized monomer in controlled polymerization.

This guide provides a definitive reference for the compound's physical properties, a validated synthesis protocol via Wittig olefination, and an analysis of its reactivity logic.

Physicochemical Profile

The following data aggregates experimental values from validated chemical databases. Researchers must note the low flash point, necessitating Class IB flammable liquid handling protocols.

Table 1: Core Physical Properties[3]

| Property | Value | Unit | Conditions |

| CAS Registry Number | 1515-79-3 | N/A | Linear Isomer |

| Molecular Formula | C₈H₁₄ | N/A | |

| Molecular Weight | 110.20 | g/mol | |

| Boiling Point | 115.7 | °C | @ 760 mmHg |

| Density | 0.737 | g/mL | @ 25 °C |

| Refractive Index ( | 1.433 | N/A | @ 20 °C |

| Flash Point | 11.3 | °C | Closed Cup |

| Vapor Pressure | 22.4 | mmHg | @ 25 °C |

| Solubility | Immiscible | Water | Soluble in Et₂O, EtOH |

Technical Insight: The density (0.737 g/mL) is notably lower than non-alkylated dienes, attributed to the large molar volume of the tert-butyl group which disrupts efficient packing in the liquid phase.

Synthesis Protocol: Wittig Olefination Strategy

While isolation from petrochemical streams is inefficient due to low abundance, the Wittig Olefination provides the most reliable, regiocontrolled synthetic route. This method constructs the diene system by coupling pivalaldehyde (steric bulk source) with an allyl ylide, ensuring the integrity of the conjugated system.

Retrosynthetic Logic

The synthesis disconnects at the C4-C5 double bond. We utilize the reaction between Pivalaldehyde (2,2-dimethylpropanal) and the ylide generated from Allyltriphenylphosphonium bromide .

-

Electrophile: Pivalaldehyde (Provides the tert-butyl group).

-

Nucleophile: Allyltriphenylphosphonium ylide (Provides the diene terminus).

Experimental Workflow (Step-by-Step)

Reagents:

-

Allyltriphenylphosphonium bromide (1.1 equiv)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)

-

Pivalaldehyde (1.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

Protocol:

-

Ylide Formation: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend allyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C.

-

Deprotonation: Dropwise add n-BuLi over 30 minutes. The solution will turn deep red/orange, indicating the formation of the phosphorane ylide. Stir for 1 hour at 0°C.

-

Coupling: Cool the mixture to -78°C to maximize E/Z selectivity control (though E-isomer is thermodynamically favored due to the tert-butyl bulk). Add Pivalaldehyde dropwise.

-

Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. The color will fade as the betaine intermediate collapses to triphenylphosphine oxide (TPPO) and the alkene.

-

Workup: Quench with saturated NH₄Cl. Extract with pentane (to avoid high-boiling solvents). Wash organics with brine and dry over MgSO₄.

-

Purification: Filter off the precipitated TPPO. Concentrate the filtrate. Perform fractional distillation (bp ~115°C) to isolate the pure diene.

Process Visualization

Figure 1: Logical workflow for the Wittig synthesis of this compound, highlighting critical temperature control points.

Reactivity & Applications: The Steric Advantage

The primary utility of this compound lies in its steric differentiation . In drug discovery, creating chiral centers with high enantioselectivity is paramount. This molecule serves as a probe for "Steric Steering."

Diels-Alder Cycloaddition

In a [4+2] cycloaddition with a dienophile (e.g., Maleic Anhydride), the bulky tert-butyl group forces the diene into a specific conformation.

-

s-cis Conformation: The diene must adopt the s-cis geometry to react.[1] The tert-butyl group destabilizes the s-cis form relative to the s-trans due to clash with the C1 hydrogens, often reducing the reaction rate compared to isoprene.

-

Facial Selectivity: Once in the s-cis form, the tert-butyl group blocks one face of the diene, directing the dienophile to attack from the opposite side (anti-stereoselectivity).

Polymerization

In anionic or radical polymerization, the bulky substituent prevents chain transfer and termination events that typically occur at the substituted carbon, leading to highly linear, 1,4-linked polymers with high thermal stability.

Reactivity Pathway Diagram

Figure 2: Mechanistic pathway for Diels-Alder reactions, emphasizing the energetic barrier imposed by the s-cis conformational requirement.

Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized material, the following NMR signals are diagnostic. The absence of these signals indicates failure of the Wittig coupling.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.05 ppm (s, 9H): The tert-butyl singlet. (Key purity indicator; splitting here implies isomerization).

-

δ 4.9-5.1 ppm (m, 2H): Terminal vinyl protons (=CH₂).

-

δ 5.6-6.2 ppm (m, 3H): Internal alkene protons. The coupling constants (

) will reveal the E/Z geometry of the C3-C4 bond.

-

References

-

ChemSrc. (2023). CAS 1515-79-3: Boiling Point and Density Data. Retrieved from [Link]

-

Kataoka, F., & Nishida, S. (1978).[2] One-Step Formation of [9]Paracyclopha-3,5-dienes by a Cycloaddition Reaction. Chemistry Letters, 7(9), 1053–1056. (Demonstrates use of this compound in steric studies). Retrieved from [Link]

-

Kreiter, C. G., & Kotzian, M. (1985).[3] Dicarbonyl(η4-diene)-1,2-bis(dimethylphosphino)ethanechromium(0) complexes. Journal of Organometallic Chemistry. (Synthesis and NMR characterization of metal complexes of the diene). Retrieved from [Link]

Sources

difference between 5,5-dimethyl-1,3-hexadiene and 2,5-dimethyl-1,5-hexadiene

This guide provides an in-depth technical analysis of two structural isomers: 5,5-dimethyl-1,3-hexadiene and 2,5-dimethyl-1,5-hexadiene . While they share the molecular formula

A Comparative Technical Guide for Drug Development

Executive Summary

The distinction between This compound (Molecule A) and 2,5-dimethyl-1,5-hexadiene (Molecule B) represents a classic study in how orbital topology dictates function. Molecule A features a conjugated

Part 1: Structural & Electronic Architecture

The core difference lies in electron delocalization and steric environment.

-

This compound (Conjugated):

-

System: A continuous overlap of four p-orbitals.

-

Sterics: The terminal tert-butyl group at C5 is sterically demanding. It locks the conformation, often disfavoring the s-cis rotamer required for Diels-Alder reactions unless forcing conditions or Lewis Acid catalysts are employed.

-

Electronic Bias: The bulky alkyl group acts as an electron-donating anchor, polarizing the diene system.

-

-

2,5-Dimethyl-1,5-hexadiene (Isolated):

-

System: Two discrete

-bonds separated by two -

Symmetry: The molecule is effectively bis-methallyl. This symmetry simplifies NMR spectra and allows for bidirectional functionalization.

-

Thorpe-Ingold Effect: The methyl substituents at the 2 and 5 positions pre-organize the molecule for cyclization by reducing the entropic penalty of ring closure.

-

Figure 1: Structural divergence highlighting the conjugated vs. isolated orbital topology.

Part 2: Physicochemical Profile[1]

The following data consolidates experimental and calculated properties essential for handling and purification.

| Property | This compound | 2,5-Dimethyl-1,5-hexadiene |

| CAS Number | 1515-79-3 | 627-58-7 |

| Common Name | tert-Butyldiene (derivative) | Dimethallyl / Bimethallyl |

| Boiling Point | ~106–108 °C (Est.) | 114–116 °C |

| Density | ~0.72 g/mL | 0.74 g/mL |

| Refractive Index ( | 1.435 (Est.) | 1.429 |

| Stability | Prone to polymerization; requires inhibitor (BHT). | Stable; forms peroxides upon long exposure to air. |

| Major Application | Diels-Alder Diene | Radical/Metathesis Substrate |

Note: The lower boiling point of the 1,3-isomer despite conjugation is attributed to the compact, spherical nature of the tert-butyl group, which reduces intermolecular Van der Waals surface area compared to the more linear 1,5-isomer.

Part 3: Synthetic Origins

Understanding the synthesis of these isomers reveals their availability and cost structure for scale-up.

1. Synthesis of 2,5-Dimethyl-1,5-hexadiene (Wurtz Coupling)

This isomer is commercially ubiquitous because it is synthesized via the reductive coupling of methallyl chloride.

-

Reagents: Methallyl chloride (3-chloro-2-methylpropene), Magnesium (Mg) or Sodium (Na).

-

Mechanism: Metal insertion forms the organometallic species (Grignard or Organosodium), which attacks a second equivalent of methallyl chloride.

-

Key Insight: This reaction is highly efficient and scalable, making the 1,5-isomer a cheap "commodity" building block.

2. Synthesis of this compound (Wittig Olefination)

This isomer is a specialized intermediate, typically synthesized de novo in the lab to install the tert-butyl group.

-

Reagents: Pivalaldehyde (Trimethylacetaldehyde) + Allyltriphenylphosphonium bromide + Base (n-BuLi or NaHMDS).

-

Mechanism: The ylide generated from the allyl salt attacks the bulky pivalaldehyde.

-

Selectivity: Due to the steric bulk of the tert-butyl group, the reaction often favors the E-isomer (trans), which is the desired geometry for subsequent cycloadditions.

Part 4: Reactivity & Mechanistic Divergence

This is the critical section for drug development professionals designing synthetic routes.

Pathway A: The Diels-Alder Manifold (1,3-Isomer)

The this compound is a sterically biased diene . In a [4+2] cycloaddition with a dienophile (e.g., maleic anhydride):

-

Regioselectivity: The tert-butyl group directs the incoming dienophile to the distal end (C1/C2) to minimize steric clash.

-

Stereoselectivity (Exo vs. Endo): While the endo rule typically dominates, the massive tert-butyl group at C5 can destabilize the endo transition state, leading to higher ratios of exo products or requiring Lewis Acid catalysis (

) to enforce endo selectivity.

Pathway B: The Radical Cyclization Manifold (1,5-Isomer)

The 2,5-dimethyl-1,5-hexadiene is the "gold standard" substrate for 5-exo-trig radical cyclizations .

-

Initiation: A radical is generated at one alkene (e.g., via H-atom abstraction or addition of a radical species).

-

Cyclization: The radical attacks the internal carbon of the second alkene.

-

Kinetics: The rate constant for this cyclization is

(at 25°C). The methyl groups enhance this rate via the gem-dimethyl effect, pushing the equilibrium toward ring closure (cyclopentane formation).

Figure 2: Mechanistic flowchart contrasting concerted cycloaddition (left) vs. stepwise radical cyclization (right).

Part 5: Experimental Protocols

Protocol 1: Purification of this compound

Context: This diene is sensitive to oxidation and polymerization. Commercial samples often contain BHT stabilizer which must be removed before catalytic steps.

-

Apparatus: Set up a short-path distillation apparatus under an inert atmosphere (

or Ar). -

Washing: If volume permits (>50 mL), wash the organic layer with 10% NaOH (aq) to remove phenolic inhibitors (BHT).

-

Drying: Dry the organic phase over anhydrous

for 30 minutes. Filter. -

Distillation: Distill at ambient pressure. Collect the fraction boiling between 106–108°C .

-

Storage: Store at -20°C over activated 4Å molecular sieves.

Protocol 2: Radical Cyclization Benchmark (using 2,5-Dimethyl-1,5-hexadiene)

Context: A self-validating test to verify radical conditions (e.g., testing a new photo-redox catalyst).

-

Setup: In a flame-dried Schlenk tube, dissolve 2,5-dimethyl-1,5-hexadiene (1.0 equiv) and Tosyl cyanide (TsCN, 1.2 equiv) in degassed benzene or trifluorotoluene (0.1 M).

-

Initiation: Add AIBN (0.1 equiv).

-

Reaction: Heat to 80°C (reflux) for 4 hours.

-

Validation: Monitor by GC-MS.

-

Success Criteria: Disappearance of the starting diene peak. Appearance of the cyclopentane product peak (formed via 5-exo-trig cyclization followed by cyanation).

-

Failure Mode: If linear addition products dominate, the radical lifetime is too short, or the temperature is insufficient to overcome the cyclization activation energy.

-

References

-

Synthesis of Conjugated Dienes (Wittig)

-

Source: Organic Syntheses, Coll.[1] Vol. 5, p.751 (1973).

- Context: General procedure for Wittig olefination to generate terminal conjug

-

Link:

-

-

Radical Cyclization Kinetics (5-exo-trig)

- Source: Beckwith, A. L. J., & Ingold, K. U. "Free-radical rearrangements.

- Context: Establishes the standard rate constants for hexenyl radical cycliz

-

Link:

-

2,5-Dimethyl-1,5-hexadiene Properties

-

Source: PubChem Database (CID 12322).[2]

- Context: Physical property verific

-

Link:

-

-

Diels-Alder Selectivity (Exo/Endo)

- Source:Journal of the American Chemical Society, "Endo and Exo Selectivity in Diels-Alder Reactions."

- Context: Mechanistic explanation of steric influence on transition st

-

Link:

Sources

Operational Safety & Reactivity Profile: 5,5-Dimethyl-1,3-hexadiene

Content Type: Technical Safety Guide & Whitepaper Target Audience: Synthetic Organic Chemists, Process Safety Engineers, and R&D Scientists.[1]

Executive Summary & Chemical Identity

The Isomer Trap: As a Senior Application Scientist, the first directive is verification. Do not confuse 5,5-Dimethyl-1,3-hexadiene with its more common isomer, 2,5-Dimethyl-2,4-hexadiene.[1] While both are conjugated dienes, their reactivity profiles and steric environments differ significantly.[1]

-

CAS Number: 1515-79-3 (Verify this matches your container; distinct from 764-13-6)[1]

-

Structural Significance: This molecule features a terminal tert-butyl group adjacent to a conjugated diene system.[1] This steric bulk acts as a "gatekeeper," influencing regioselectivity in Diels-Alder reactions and retarding polymerization rates compared to unhindered dienes like isoprene.[1]

Physicochemical Architecture

The following data points are critical for establishing process parameters. Note the low flash point, which dictates strict Class IB Flammable Liquid protocols.[1]

| Property | Value | Operational Implication |

| Molecular Formula | Hydrocarbon backbone; lipophilic.[1] | |

| Molecular Weight | 110.20 g/mol | Calculation basis for stoichiometry.[1] |

| Boiling Point | 115.7°C (at 760 mmHg) | Moderate volatility; amenable to rotary evaporation.[1] |

| Flash Point | ~11.3°C (Closed Cup) | HIGH HAZARD. Vapor can ignite at cool room temperatures.[1] |

| Density | 0.737 g/mL | Lighter than water; will float on aqueous layers during extraction.[1] |

| Refractive Index | 1.433 | Useful for quick purity checks of distillates.[1] |

| Vapor Pressure | ~22.4 mmHg (at 25°C) | Significant evaporation in open vessels; use fume hood.[1] |

Hazard Mechanisms: The "Why" Behind the Protocol

Flammability & Static Discharge

With a flash point of ~11.3°C, this compound generates ignitable vapors under standard lab conditions.[1] The non-polar nature of the diene backbone means it has low conductivity, allowing static charge to accumulate during transfer.[1]

-

Mechanism: Flow-induced charge separation.[1]

-

Control: Ground and bond all transfer vessels. Use conductive or antistatic tubing.[1]

Auto-oxidation & Peroxide Formation

Like all conjugated dienes, this compound is susceptible to free-radical attack by atmospheric oxygen at the allylic positions.[1] However, the tert-butyl group provides some steric protection compared to linear dienes.[1]

-

Mechanism: Abstraction of allylic hydrogen

Radical formation -

Risk: Concentration of peroxides during distillation can lead to detonation.[1]

The Self-Validating Storage System (Trustworthiness Pillar)

Do not rely on the "Received Date."[1] Reactivity is a function of storage conditions, not just time.[1] Implement this self-validating loop to ensure reagent integrity.

Protocol: The "Argon-Cold-Test" Cycle

-

Inerting: Upon receipt, flush the headspace with dry Argon.[1] Nitrogen is acceptable, but Argon is heavier and provides a better blanket for liquids.[1]

-

Temperature: Store at 2°C to 8°C in a flammables-rated refrigerator.

-

Validation (Peroxide Test):

-

Frequency: Test every 3 months or immediately before any distillation/concentration step.

-

Method: Use semi-quantitative peroxide strips (e.g., Quantofix) for rapid screening (Range 0-100 mg/L).[1]

-

Threshold:

-

Figure 1: Decision logic for managing peroxide risks in conjugated dienes. This workflow prevents the accidental concentration of explosive impurities.

Operational Handling in Synthesis

Reaction Setup (Diels-Alder Context)

When using this compound in cycloadditions, the tert-butyl group often directs the regiochemistry due to steric hindrance.[1]

-

Solvent Selection: Avoid ethers (THF, Diethyl ether) if possible to reduce aggregate peroxide load.[1] Prefer Toluene or DCM.

-

Thermal Control: If heating is required (> 60°C), ensure the system is strictly oxygen-free.[1] Oxygen at high temperatures accelerates polymerization of the diene, leading to "tarring" and yield loss.

Waste Disposal

-

Segregation: Dispose of as "Flammable Organic Solvent."[1]

-

Quenching: If the material is old and suspected of having low-level peroxides, dilute with a reducing solvent (like 2-propanol) before disposal to inhibit further oxidation.[1]

Emergency Response Architecture

Fire Fighting Measures

-

Class: Flammable Liquid (Class IB).[1]

-

Extinguishing Media:

, Dry Chemical, or Alcohol-Resistant Foam.[1][4]-

Warning: Water jet may spread the fire as the diene (density 0.737) will float on water.[1]

-

-

Specific Hazard: Vapors are heavier than air and may travel to ignition sources.[1]

Accidental Release (Spill)

-

Evacuate: Clear the area of ignition sources immediately.

-

PPE: Wear nitrile gloves (splash protection), lab coat, and organic vapor respirator if outside a hood.[1]

-

Contain: Use non-combustible absorbents (vermiculite, sand).[1] Do not use paper towels (increases surface area for evaporation and flammability).[1]

Figure 2: Rapid response workflow for diene spills, prioritizing ignition control.

References

-

ECHEMI. (2024).[1] this compound Safety Data Sheet & Properties (CAS 1515-79-3).[1] Retrieved from

-

National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: 5,5-Dimethyl-1,3-cyclohexadiene (Analogous Reactivity Data).[1] Retrieved from

-

Stanford University EHS. (2024).[1] General Safety Guidelines for Peroxide-Forming Chemicals.[1] Retrieved from

-

LookChem. (2024).[1] Physical Properties of Dimethyl-hexadiene isomers. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Diels-Alder Reaction of 5,5-dimethyl-1,3-hexadiene

Introduction: Navigating the Steric Landscape of a Substituted Diene

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile has been the subject of extensive research, leading to a profound understanding of its mechanistic nuances, including its concerted nature and stereospecificity.[1] While the archetypal reaction often involves simple, unhindered dienes, the introduction of substituents on the diene backbone can dramatically influence reactivity and selectivity, presenting both challenges and opportunities for synthetic chemists.

This guide focuses on the Diels-Alder reactions of 5,5-dimethyl-1,3-hexadiene , a diene characterized by a gem-dimethyl group at the terminus of the conjugated system. This substitution pattern introduces significant steric hindrance, which can impede the approach of the dienophile and necessitate carefully optimized reaction conditions. However, it also offers a valuable model for understanding the interplay of steric and electronic effects in cycloaddition reactions. Furthermore, the resulting cyclohexene adducts, bearing a quaternary carbon center, are versatile intermediates in the synthesis of complex target molecules in natural product synthesis and drug discovery.

This document provides a comprehensive overview of the reactivity of this compound in Diels-Alder reactions, offering detailed protocols for both thermal and Lewis acid-catalyzed transformations. We will explore the causal relationships behind experimental choices, discuss the expected regio- and stereochemical outcomes, and provide guidance on the characterization of the resulting cycloadducts.

Understanding the Reactivity of this compound

The reactivity of a diene in a Diels-Alder reaction is governed by several factors, most notably its ability to adopt the s-cis conformation and the energy gap between its Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2]

The gem-dimethyl group at the C5 position of this compound introduces two key considerations:

-

Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the dienophile to the C1-C4 diene system. This steric repulsion raises the energy of the transition state, potentially leading to slower reaction rates compared to unhindered dienes.

-

Electronic Effects: Alkyl groups are weakly electron-donating.[2] This electronic contribution raises the energy of the diene's HOMO, which can, in principle, decrease the HOMO-LUMO gap with electron-poor dienophiles and accelerate the reaction. However, in the case of this compound, the steric effects are generally considered to be the dominant factor influencing its reactivity.

Due to this inherent steric hindrance, thermal Diels-Alder reactions with this compound may require elevated temperatures or prolonged reaction times. To overcome this, Lewis acid catalysis presents a powerful strategy. Lewis acids coordinate to the dienophile, particularly those bearing a carbonyl group, lowering its LUMO energy.[3] This reduction in the HOMO-LUMO energy gap can significantly accelerate the reaction, often allowing it to proceed under milder conditions.[3]

Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 5,5-dimethyl-1,3-cyclohexanedione (dimedone).[4]

Caption: Proposed synthetic route to this compound.

This two-step sequence involves the reduction of the diketone to the corresponding diol, followed by a double dehydration to afford the conjugated diene. Careful control of the dehydration conditions is crucial to favor the formation of the desired 1,3-diene over other isomeric products.

Experimental Protocols

The following protocols are designed as starting points for the investigation of the Diels-Alder reactivity of this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific dienophiles.

Protocol 1: Thermal Diels-Alder Reaction with Maleic Anhydride

This protocol describes a classic thermal cycloaddition with a reactive dienophile. The steric hindrance of the diene may necessitate a higher reaction temperature and longer reaction time than for less substituted dienes.

Workflow:

Caption: Workflow for the thermal Diels-Alder reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

-

Addition of Dienophile: Add maleic anhydride (1.0 eq) to the flask.

-

Solvent Addition: Add a suitable high-boiling solvent such as toluene or xylene (sufficient to dissolve the reactants at reflux).

-

Reaction: Heat the mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may crystallize out of solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent. The product can be further purified by recrystallization.

-

Characterization: Characterize the purified adduct by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Expected Outcome: The reaction is expected to yield the endo cycloadduct as the major product, in accordance with the Alder-endo rule.[5] The gem-dimethyl group will be located on the saturated bridge of the bicyclic adduct.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with an Acrylate Dienophile

This protocol utilizes a Lewis acid to catalyze the reaction with a less reactive dienophile, such as methyl acrylate. The Lewis acid is expected to significantly accelerate the reaction, allowing it to proceed at a lower temperature.

Workflow:

Caption: Workflow for the Lewis acid-catalyzed Diels-Alder reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the acrylate dienophile (e.g., methyl acrylate, 1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane).

-

Lewis Acid Addition: Cool the solution to 0 °C in an ice bath and add the Lewis acid (e.g., aluminum chloride or diethylaluminum chloride, 0.1-1.0 eq) portion-wise.

-

Diene Addition: Add this compound (1.2 eq) dropwise to the cooled solution.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

-

Characterization: Characterize the purified adduct by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.